N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide
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Overview
Description
N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide involves multiple stepsThe reaction conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate or sodium hydride . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . In cancer research, it has been shown to interfere with cell proliferation pathways, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide can be compared with other thiazole derivatives such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer properties but differs in its specific molecular structure and activity profile.
N-(4-Chlorophenyl)-1,2-phenylenediamine: Another similar compound used in the preparation of various dyes and pharmaceuticals.
Properties
CAS No. |
303162-77-8 |
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Molecular Formula |
C29H22ClN3OS |
Molecular Weight |
496.0 g/mol |
IUPAC Name |
N-[4-[2-(2-chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C29H22ClN3OS/c1-19-8-7-11-21(16-19)27-28(35-29(33-27)23-12-5-6-13-24(23)30)22-14-15-31-25(18-22)32-26(34)17-20-9-3-2-4-10-20/h2-16,18H,17H2,1H3,(H,31,32,34) |
InChI Key |
NFKRJERVBSYKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)C4=CC(=NC=C4)NC(=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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